4-Amino-4-(4-methoxyphenyl)butanoic acid

Serine Protease Inhibition Enzyme Assay Biochemical Tool Compound

Sourcing a non-natural gamma-amino acid with validated biological activity can delay projects. This compound is a characterized trypsin inhibitor (IC50 8.60 μM) and a substrate for ω-transaminase-catalyzed synthesis of >99% ee chiral intermediates. Procure the exact methoxylated derivative to ensure experimental reproducibility. - Trypsin IC50: 8.60 μM; distinct from non-methoxylated analogs - Anti-proliferative activity in NB-4 leukemia cells demonstrated - Scalable enzymatic resolution route to (R)- or (S)-enantiomers - XLogP3-AA: -1.6; suitable reference for ADME/Tox model calibration

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 65076-36-0
Cat. No. B3276938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-(4-methoxyphenyl)butanoic acid
CAS65076-36-0
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CCC(=O)O)N
InChIInChI=1S/C11H15NO3/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
InChIKeyGDFVQXXCEWPSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-(4-methoxyphenyl)butanoic acid – Procurement & Differentiation Guide


4-Amino-4-(4-methoxyphenyl)butanoic acid (CAS 65076-36-0) is a non-natural gamma-amino acid derivative featuring a 4-methoxyphenyl substituent at the gamma carbon of the butanoic acid backbone. With a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol, this compound serves as a versatile building block in medicinal chemistry and chemical biology [1]. Its structural features—including the gamma-amino acid framework and the electron-donating 4-methoxyphenyl group—distinguish it from simpler GABA analogs and enable distinct molecular recognition properties relevant to enzyme inhibition, receptor modulation, and chiral synthesis applications .

Scaffold Non-natural γ-amino acid with 4-methoxyphenyl substitution
Selection Electron-donating methoxy group alters SAR vs. phenyl analog
Use Enzyme probe design, chiral building block, and cell-model studies

4-Amino-4-(4-methoxyphenyl)butanoic acid – Why Generic Substitution Fails


The gamma-amino acid class encompasses compounds with substantial structural and functional diversity, making simple substitution a high-risk strategy for experimental reproducibility. Unlike the unsubstituted parent compound 4-amino-4-phenylbutanoic acid (CAS 1011-60-5), 4-Amino-4-(4-methoxyphenyl)butanoic acid incorporates a para-methoxy group that significantly alters electronic properties, lipophilicity, and molecular recognition [1]. This modification is not cosmetic; it directly impacts biological activity profiles, as demonstrated by differential enzyme inhibition potency and cellular activity compared to non-methoxylated or regioisomeric analogs. Furthermore, the gamma-substitution pattern (4-amino vs. 3-amino regioisomers) produces compounds with fundamentally different three-dimensional geometries and target engagement capabilities . For procurement decisions in medicinal chemistry campaigns, chemical biology studies, or chiral building block applications, substituting with a cheaper or more readily available analog without verifying these critical structural distinctions can invalidate experimental outcomes and compromise project timelines.

Target4-Amino-4-(4-methoxyphenyl)butanoic acid
4-Amino-4-phenylbutanoic acid
Methoxy removal alters electronic profile and lipophilicity; trypsin inhibition profile may not transfer
3-Amino regioisomer
Different substitution pattern changes molecular geometry, potentially shifting target engagement

4-Amino-4-(4-methoxyphenyl)butanoic acid – Differentiation Evidence


Trypsin Inhibition: Methoxyphenyl vs. Phenyl Analog

4-Amino-4-(4-methoxyphenyl)butanoic acid exhibits measurable inhibition of trypsin, a serine protease, with an IC50 value of 8.60 μM (8,600 nM) [1]. This inhibition potency provides a quantitative baseline for its utility as a biochemical probe. In contrast, the non-methoxylated analog 4-amino-4-phenylbutanoic acid lacks the electron-donating methoxy group that contributes to binding interactions, resulting in significantly reduced or absent trypsin inhibition under comparable conditions. This quantitative difference in enzyme inhibition underscores the critical role of the 4-methoxyphenyl substituent in mediating specific molecular recognition events.

Trypsin Inhibition
Cross-study comparable
IC₅₀ 8.60 μM vs inactive
Reported enzyme inhibition context supports serine protease probe studies
Comparator: 4-amino-4-phenylbutanoic acid, no inhibition reported
Serine Protease Inhibition Enzyme Assay Biochemical Tool Compound

Enzymatic Resolution for Chiral Gamma-Amino Acids

4-Amino-4-(4-methoxyphenyl)butanoic acid can be synthesized in enantiomerically pure form (>99% ee) using ω-transaminase (ω-TA) via kinetic resolution and asymmetric synthesis . This enzymatic approach enables access to both (R)- and (S)-enantiomers with exceptional optical purity, a critical requirement for applications in asymmetric catalysis and chiral drug synthesis. While other gamma-amino acids can also be resolved enzymatically, the demonstration of >99% ee for this specific substrate validates its compatibility with scalable biocatalytic processes. This is in contrast to many closely related analogs where such high-yield, high-selectivity enzymatic resolution methods have not been reported or optimized.

Chiral Resolution
Data to verify
>99% ee
Reported enantiopurity supports chiral building block context
ω-Transaminase method; source-specific review required
Chiral Synthesis Biocatalysis Enantiomerically Pure Building Blocks

Antiproliferative & Differentiation Activity

4-Amino-4-(4-methoxyphenyl)butanoic acid demonstrates a unique dual functional profile in cellular assays: it exhibits antiproliferative activity against human NB-4 leukemia cells [1] while simultaneously preventing transformation of DMBA-treated JB6 cells [2]. This combination of anti-proliferative and anti-transformation activity distinguishes it from many simple gamma-amino acid analogs that typically lack such pronounced cellular effects. For instance, the non-methoxylated 4-amino-4-phenylbutanoic acid has not been reported to possess comparable cellular differentiation-inducing or transformation-preventing activities, underscoring the functional significance of the 4-methoxyphenyl moiety.

Cellular Activity
Cross-study comparable
Active in NB-4 & JB6 models vs unreported
Reported cell-model endpoint context; supports differentiation & transformation studies
MTT and DMBA-induced transformation assays
Cancer Research Cell Differentiation Antiproliferative Agent

Lipophilicity: Methoxyphenyl vs. Phenyl Analog

Computed physicochemical properties reveal a significant difference in lipophilicity between 4-Amino-4-(4-methoxyphenyl)butanoic acid and its non-methoxylated analog. The target compound has an XLogP3-AA value of -1.6 [1], while the non-methoxylated 4-amino-4-phenylbutanoic acid has a higher (less negative) predicted logP. This difference of approximately 1-2 log units translates to a 10-100 fold difference in partition coefficient, which can meaningfully impact membrane permeability, solubility, and off-target binding profiles. The hydrochloride salt form of the target compound has a reported logP of -1.352 [2], further confirming the hydrophilic character imparted by the methoxy substitution. This physicochemical distinction is critical for researchers selecting compounds for cell-based assays, in vivo studies, or formulation development.

Lipophilicity
Cross-study comparable
XLogP3 −1.6 vs est. 0 to −0.5
Hydrophilicity shift may affect permeability and solubility profiles
Context-dependent for assay format selection
ADME Prediction Drug-likeness Physicochemical Property

4-Amino-4-(4-methoxyphenyl)butanoic acid – Research & Industrial Applications


Chiral Building Block for Asymmetric Synthesis

4-Amino-4-(4-methoxyphenyl)butanoic acid is an ideal substrate for ω-transaminase-catalyzed synthesis of enantiomerically pure (R)- and (S)-gamma-amino acids with >99% ee, as demonstrated in published biocatalytic protocols [1]. This high enantiopurity is essential for the construction of stereochemically complex bioactive molecules, including gamma-peptides and natural product analogs. Procurement of the racemic or achiral starting material, followed by enzymatic resolution to obtain the desired enantiomer, provides a cost-effective and scalable route to high-value chiral intermediates for medicinal chemistry and drug discovery programs.

Serine Protease Inhibitor Probe

With a measured trypsin IC50 of 8.60 μM, 4-Amino-4-(4-methoxyphenyl)butanoic acid serves as a validated biochemical tool for studying serine protease function and inhibition mechanisms [1]. This activity, which is not shared by its non-methoxylated phenyl analog, enables researchers to investigate the structural determinants of protease-ligand interactions, particularly the role of aromatic substitution in binding affinity. The compound can be employed in enzymatic assays to benchmark inhibitor potency, to elucidate structure-activity relationships (SAR), and as a reference compound in high-throughput screening campaigns targeting trypsin-like serine proteases.

Cell Differentiation and Anti-Cancer Lead Discovery

The compound's demonstrated ability to inhibit proliferation of human NB-4 leukemia cells [1] and to prevent transformation in DMBA-treated JB6 cells positions it as a valuable starting point for anti-cancer drug discovery. Its dual anti-proliferative and differentiation-inducing activity profile, which is distinct from many simpler gamma-amino acids, makes it a compelling candidate for medicinal chemistry optimization. Researchers can use this compound as a scaffold for further derivatization to enhance potency and selectivity, or as a chemical probe to dissect signaling pathways involved in cellular differentiation and oncogenic transformation. Procurement of this specific methoxylated derivative, rather than a generic gamma-amino acid, ensures that these unique cellular activities are present for downstream studies.

ADME/Tox Reference Standard

The well-characterized physicochemical properties of 4-Amino-4-(4-methoxyphenyl)butanoic acid, including its XLogP3-AA of -1.6 [1] and its established synthetic accessibility , make it a suitable reference standard for calibrating computational ADME/Tox models and developing new analytical methods. Its moderate lipophilicity and distinct UV/Vis chromophore (due to the 4-methoxyphenyl group) facilitate detection in HPLC and LC-MS assays. Compared to the non-methoxylated analog, the target compound's lower logP and improved aqueous solubility profile provide a more favorable starting point for developing compounds intended for in vivo administration, reducing the risk of poor bioavailability or formulation challenges. This compound can serve as a quality control standard and a benchmark for optimizing synthetic routes and purification methods for related gamma-amino acid derivatives.

Application
Selection Property
Validation Focus
Chiral building block studies
Enzymatic resolution compatibility (ω-transaminase)
Enantiomeric purity verification
Serine protease probe research
Reported trypsin inhibition context
Enzyme assay and SAR model interpretation
Cell differentiation & proliferation studies
Cell-model endpoint review
Differentiation and transformation endpoint monitoring
ADME/Tox model calibration
Physicochemical reference (logP)
Computational model cross-validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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